molecular formula C23H23N3O3 B2541341 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 896371-77-0

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2541341
CAS No.: 896371-77-0
M. Wt: 389.455
InChI Key: CGZNGRGDNKFUQN-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a novel chemical entity designed for preclinical research, incorporating two pharmacologically significant moieties: the 5-oxopyrrolidine scaffold and the indole-2-oxoacetamide structure. The 5-oxopyrrolidine (or 2-pyrrolidinone) core is a privileged structure in medicinal chemistry, found in numerous compounds with a vast diversity of biological activities . This scaffold is present in natural products with antimicrobial and anticancer properties, as well as in several approved pharmaceutical products . Concurrently, the indole-2-oxoacetamide moiety is a recognized chemical entity in antitumor agent development. Scientific studies on analogous structures have demonstrated that compounds featuring the indole-2-oxoacetamide group can exhibit potent anti-proliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2) cancers . The mechanism of action for related compounds involves the induction of apoptosis, or programmed cell death, a fundamental process targeted in oncology research . This apoptotic activity is often characterized by the activation of key enzymes known as caspases (such as caspase-3 and caspase-8) and the cleavage of proteins like poly ADP-ribose polymerase (PARP), which are hallmarks of this cell death pathway . The strategic combination of these two motifs in a single molecule suggests potential for synergistic biological activity, making this compound a compelling candidate for researchers investigating new therapeutic approaches in areas such as oncology and infectious diseases. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical reagents with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNGRGDNKFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, an indole moiety, and an acetamide functional group. Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, and it has a molecular weight of 348.42 g/mol. Below is a summary of its structural characteristics:

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_{2}O3_{3}
Molecular Weight348.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with diseases such as cancer or neurodegenerative disorders. For instance, it could potentially inhibit proteases or kinases that play critical roles in cell signaling and proliferation.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters. This modulation can lead to altered calcium ion levels within cells, affecting numerous physiological processes .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : It has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in cellular models.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The study found that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidinone 3,4-Dimethylphenyl, 2-methylindole ~407.4* High lipophilicity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide Pyrrolidinone 3,4-Dimethoxyphenyl, phenoxy ~439.4* Increased polarity
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Thienopyrimidinone Naphthyl, methylfuran ~557.6* High aromaticity, metabolic stability
Chromenone-Pyrazolo-Pyrimidine Derivative Chromenone Fluorophenyl, pyrazolo-pyrimidine 571.2 MP: 302–304°C

*Calculated based on structural formulas.

Research Findings and Implications

  • Structural Determinants: Electron-donating groups (e.g., methoxy) improve solubility but may reduce blood-brain barrier penetration .
  • Thermal Stability: High melting points in chromenone derivatives (e.g., 302–304°C) suggest that the target compound may exhibit similar stability due to aromatic stacking .
  • Synthetic Methods : Crystallographic tools like SHELX () are critical for resolving complex heterocyclic structures, though direct data on the target compound’s crystallization is unavailable .

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